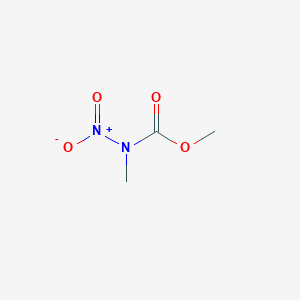
Methyl methyl(nitro)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methyl(nitro)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methyl(nitro)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate. The reaction is as follows:
CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. The reaction conditions typically require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to minimize by-products and maximize yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methyl(nitro)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may produce nitro derivatives, while reduction can yield amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
Methyl methyl(nitro)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, textiles, and other industrial materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of methyl methyl(nitro)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes, leading to altered biochemical pathways. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl methyl(nitro)carbamate include other carbamates such as ethyl carbamate, phenyl carbamate, and dimethyl carbamate. These compounds share similar structural features but differ in their specific functional groups and chemical properties .
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations and interactions that are not possible with other carbamates. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
14442-54-7 |
|---|---|
Molekularformel |
C3H6N2O4 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
methyl N-methyl-N-nitrocarbamate |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3 |
InChI-Schlüssel |
SCASXMBTFPUSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
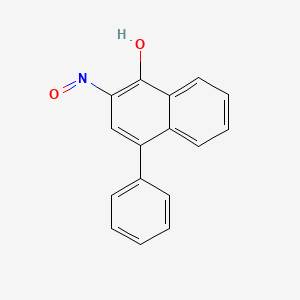

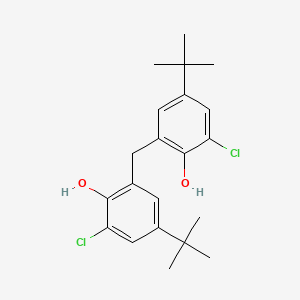
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
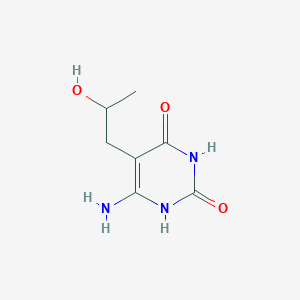


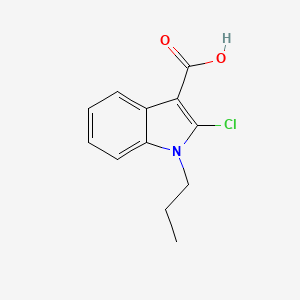
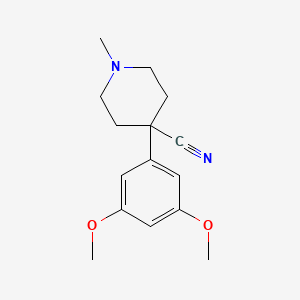
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
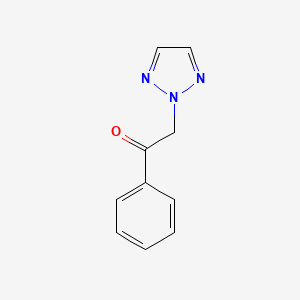
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
